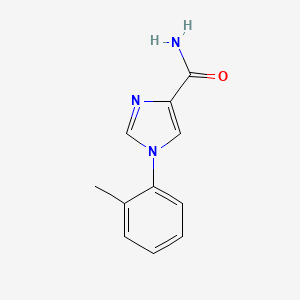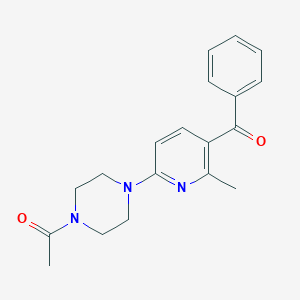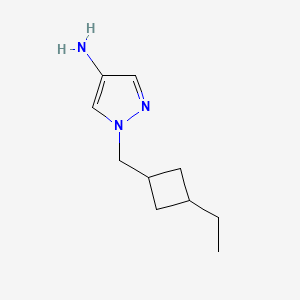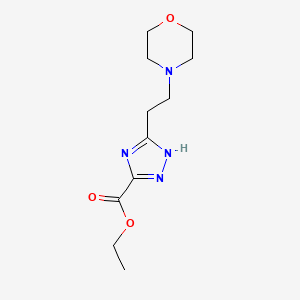
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-5-carboxylate with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Another compound with a morpholinoethyl group, used as a coupling reagent in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A commonly used coupling agent in organic synthesis.
Uniqueness
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C11H18N4O3 |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
ethyl 5-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H18N4O3/c1-2-18-11(16)10-12-9(13-14-10)3-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,13,14) |
InChI 键 |
KEHKWPHLOGWIQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NNC(=N1)CCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


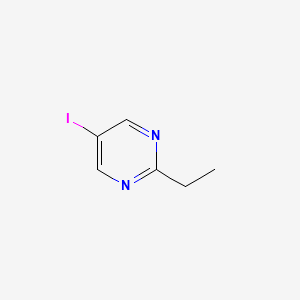

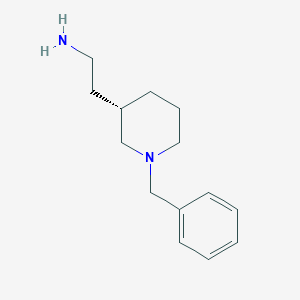
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
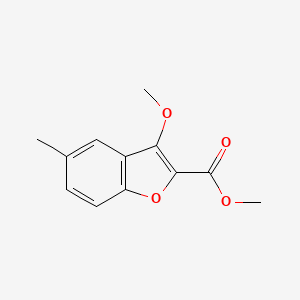
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
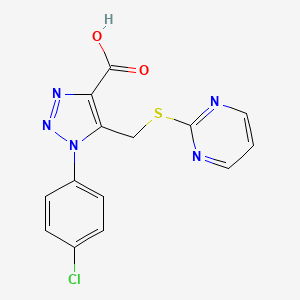
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
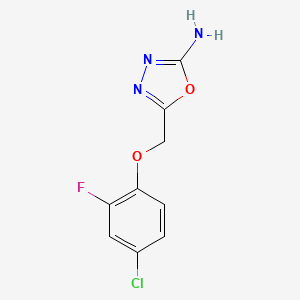
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
